molecular formula C14H26N2O5 B14235852 D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl- CAS No. 374116-21-9

D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-

Cat. No.: B14235852
CAS No.: 374116-21-9
M. Wt: 302.37 g/mol
InChI Key: DQXXTKCYGQDBKO-ZJUUUORDSA-N
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Description

This compound is structurally characterized by its stereochemical configuration (D-Ala and L-Leu) and the Boc group, which enhances stability during peptide synthesis .

Properties

CAS No.

374116-21-9

Molecular Formula

C14H26N2O5

Molecular Weight

302.37 g/mol

IUPAC Name

(2R)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid

InChI

InChI=1S/C14H26N2O5/c1-8(2)7-10(11(17)15-9(3)12(18)19)16-13(20)21-14(4,5)6/h8-10H,7H2,1-6H3,(H,15,17)(H,16,20)(H,18,19)/t9-,10+/m1/s1

InChI Key

DQXXTKCYGQDBKO-ZJUUUORDSA-N

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl- typically involves the following steps:

    Protection of the Amino Group: The amino group of D-Alanine is protected using a tert-butoxycarbonyl (Boc) group.

    Coupling Reaction: The protected D-Alanine is then coupled with L-Leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Deprotection: The Boc group can be removed under acidic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated peptide synthesizers to ensure precision and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the amino acid side chains.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of the amino acids.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Substituted derivatives at the amino group.

Scientific Research Applications

Chemistry:

  • Used in the synthesis of complex peptides and proteins.
  • Acts as a building block in combinatorial chemistry for drug discovery.

Biology:

  • Studied for its role in protein folding and stability.
  • Used in the development of peptide-based inhibitors.

Medicine:

  • Investigated for its potential in developing new therapeutic agents.
  • Used in the design of peptide vaccines.

Industry:

  • Employed in the production of peptide-based materials and coatings.
  • Utilized in the development of biosensors and diagnostic tools.

Mechanism of Action

The mechanism of action of D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl- involves its interaction with specific molecular targets, primarily proteins and enzymes. The compound can inhibit or modify the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl- with structurally related compounds, emphasizing stereochemistry, protecting groups, and applications:

Compound Name Molecular Formula Molecular Weight Protecting Group Amino Acid Residues Key Differences Applications References
D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl- Assumed $ \text{C}{14}\text{H}{26}\text{N}2\text{O}5 $ ~314.37 Boc D-Ala, L-Leu Stereospecific D-Ala/L-Leu pairing Peptide synthesis intermediate
N-[(1,1-Dimethylethoxy)carbonyl]-L-leucine $ \text{C}{11}\text{H}{21}\text{NO}_4 $ 231.29 Boc L-Leu Single amino acid; lacks D-Ala Intermediate in solid-phase synthesis
D-Alanine, N-[N-[1-[N-[(phenylmethoxy)carbonyl]glycyl]-L-prolyl]-L-leucyl] $ \text{C}{24}\text{H}{34}\text{N}4\text{O}7 $ 490.55 Z (benzyloxycarbonyl) D-Ala, L-Leu, L-Pro, Gly Z group instead of Boc; extended peptide chain Model for protease substrates
D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester $ \text{C}{27}\text{H}{36}\text{N}2\text{O}5 $ 468.59 Boc D-Leu, D-Phe D-configuration in both residues; esterified C-terminus Chiral building block
DL-Alanine, N,N-bis[(1,1-dimethylethoxy)carbonyl]-, ethyl ester $ \text{C}{15}\text{H}{27}\text{NO}_6 $ 317.38 Bis-Boc DL-Ala Dual Boc protection; racemic mixture Study of steric effects in protection

Key Findings:

Protecting Group Variability: Boc groups (tert-butoxycarbonyl) are preferred for orthogonal protection in solid-phase synthesis due to acid-labile cleavage . Z (benzyloxycarbonyl) groups, as in , require hydrogenolysis for removal, limiting compatibility with certain substrates.

Stereochemical Impact: D-amino acids (e.g., D-Ala or D-Leu) confer resistance to enzymatic degradation, enhancing peptide stability in biological systems . L-configured residues (e.g., L-Leu) are critical for mimicking natural peptide substrates .

Functional Group Modifications :

  • Esterified C-termini (e.g., phenylmethyl ester in ) improve solubility in organic solvents.
  • Azido derivatives (e.g., 3-azido-N-Boc-D-alanine in ) enable click chemistry applications.

Purity and Storage :

  • Boc-protected compounds typically require storage at -20°C to prevent hydrolysis .
  • Purity levels for commercial analogs range from 98% to 99.05% (HPLC) .

Research Implications and Limitations

  • Applications: The target compound is likely used in antimicrobial peptide synthesis, leveraging D-amino acids to evade protease activity (e.g., Aggen et al., 1999 methodology ).
  • Gaps in Data : Specific optical rotation and detailed thermodynamic properties (e.g., melting point) are unavailable for the target compound, limiting conformational analysis .

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